molecular formula C17H15NO4 B3049684 2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 21542-84-7

2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B3049684
CAS No.: 21542-84-7
M. Wt: 297.3 g/mol
InChI Key: ZGLJWRFLQYAIRP-UHFFFAOYSA-N
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Description

2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is a substituted acrylic acid derivative characterized by a benzamido group at position 2 and a 4-methoxyphenyl substituent at position 3 of the prop-2-enoic acid backbone. Its IUPAC name reflects the Z-configuration of the double bond (if applicable) and the positions of functional groups.

Properties

IUPAC Name

2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-12(8-10-14)11-15(17(20)21)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJWRFLQYAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369666
Record name SBB015214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21542-84-7
Record name SBB015214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and benzamide.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and benzamide in the presence of a base, such as sodium hydroxide, to form an intermediate product.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing the prop-2-enoic acid scaffold with variations in substituents, which critically alter physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzamido Substituent on Phenyl Group Key Functional Groups Inferred Properties
2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid None (plain benzamido) 4-OCH₃ Carboxylic acid, Amide Moderate acidity, enhanced solubility due to methoxy group
(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic acid None 4-Cl Carboxylic acid, Amide Higher acidity (Cl is electron-withdrawing), reduced solubility vs. methoxy analog
2-(4-Methylbenzamido)-3-(4-nitrophenyl)prop-2-enoic acid 4-CH₃ (methylbenzamido) 4-NO₂ Carboxylic acid, Amide Strong acidity (NO₂ is strongly electron-withdrawing), potential for π-π stacking interactions
2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid N-CH₃ (methylated amide) 4-OCH₃ Carboxylic acid, Methylamide Reduced hydrogen bonding capacity, increased lipophilicity
(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid Hexyloxy ester None Ester, Amide, Carboxylic acid Enhanced lipophilicity due to hexyl chain; ester may hydrolyze to acid

Key Findings from Structural Comparisons

Electronic Effects: The methoxy group (4-OCH₃) in the target compound donates electrons via resonance, stabilizing the aromatic ring and reducing the acidity of the carboxylic acid compared to electron-withdrawing groups like -Cl or -NO₂ . The 4-nitrophenyl analog () exhibits the strongest acidity due to the nitro group’s inductive effect, making it more reactive in proton-transfer reactions.

Solubility and Lipophilicity: Methoxy and ester substituents improve solubility in polar solvents (e.g., methanol) but reduce membrane permeability. In contrast, the hexyloxy ester () and N-methyl amide () increase lipophilicity, favoring interactions with hydrophobic environments .

Hydrogen Bonding and Crystal Packing: The unmodified benzamido group and carboxylic acid in the target compound enable hydrogen bonding, which may influence crystal packing (as inferred from crystallography tools like SHELX ).

Biological Implications :

  • The 4-chlorophenyl analog () may exhibit enhanced antimicrobial activity due to the chlorine atom’s bioactivity, while the 4-nitrophenyl derivative () could serve as a precursor for nitroreductase-activated prodrugs .

Biological Activity

2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid, also known as a derivative of the prop-2-enoic acid family, has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a benzamido group that can form hydrogen bonds with biological molecules and a methoxyphenyl group that participates in hydrophobic interactions, enhancing its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Binding to enzymes or receptors : This interaction modulates their activity, potentially leading to therapeutic effects.
  • Influencing cellular pathways : The compound may affect signal transduction pathways that are crucial for cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have reported that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Effects on Breast Cancer Cell Lines

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:

  • Reduction in cell viability : A dose-dependent decrease was observed.
  • Induction of apoptosis : Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptotic cells.
Concentration (µM) Cell Viability (%) Apoptotic Cells (%)
01005
108515
506030
1003060

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds that have been studied for their biological activities.

Compound Name Biological Activity
(E)-3-(4-methoxyphenyl)prop-2-enoic acidModerate anticancer activity
(E)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acidHigh antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
Reactant of Route 2
2-Benzamido-3-(4-methoxyphenyl)prop-2-enoic acid

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